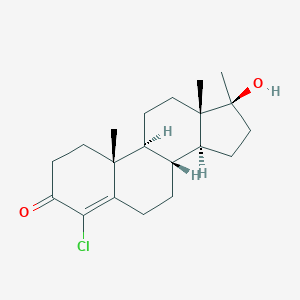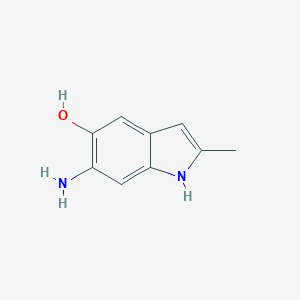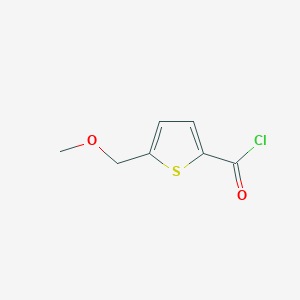
Méthylclostebol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methylclostebol has been used in scientific research primarily as an analytical reference standard for studying anabolic-androgenic steroids. It is used in forensic chemistry and toxicology to detect the presence of anabolic steroids in biological samples . Additionally, it has been studied for its potential use in enhancing physical performance in athletes .
Analyse Biochimique
Biochemical Properties
Methylclostebol plays a role in biochemical reactions primarily as an anabolic-androgenic steroid. It interacts with androgen receptors in various tissues, promoting protein synthesis and muscle growth. The compound binds to androgen receptors, which are a type of nuclear receptor that, upon activation, translocate to the cell nucleus and influence gene expression . This interaction leads to increased transcription of specific genes involved in muscle growth and repair.
Cellular Effects
Methylclostebol affects various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle hypertrophy. It also influences cell signaling pathways, particularly those involving the androgen receptor . This can result in changes in gene expression, enhancing the production of proteins involved in muscle growth and repair. Additionally, Methylclostebol can affect cellular metabolism by increasing the uptake of amino acids and stimulating the production of energy through enhanced mitochondrial activity .
Molecular Mechanism
At the molecular level, Methylclostebol exerts its effects by binding to androgen receptors in target tissuesThis interaction promotes the transcription of genes involved in muscle growth and repair . Methylclostebol also inhibits the activity of enzymes involved in protein degradation, further promoting muscle hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylclostebol can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and desensitization . Long-term studies have shown that Methylclostebol can lead to sustained muscle growth, but the rate of growth may decrease over time as the body adapts to the presence of the steroid . Additionally, the compound’s degradation products can accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of Methylclostebol vary with different dosages. At low doses, the compound promotes muscle growth and enhances physical performance without significant adverse effects . At higher doses, Methylclostebol can cause toxic effects, including liver damage, hormonal imbalances, and cardiovascular issues . Threshold effects have been observed, where the benefits of muscle growth plateau and the risk of adverse effects increases significantly with higher dosages .
Metabolic Pathways
Methylclostebol is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes . The compound undergoes hydroxylation and reduction reactions, leading to the formation of various metabolites that are excreted in the urine . These metabolic pathways are crucial for the elimination of Methylclostebol from the body and can influence its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, Methylclostebol is transported and distributed through binding to plasma proteins such as albumin and sex hormone-binding globulin (SHBG) . These binding proteins facilitate the transport of Methylclostebol to target tissues, where it can exert its anabolic effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
Methylclostebol is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the receptor-steroid complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . This subcellular localization is essential for the compound’s anabolic effects, as it allows for the direct modulation of gene transcription .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le méthylclostebol est synthétisé par la chloration de la testostérone, suivie d'une méthylation en position 17α. Les conditions de réaction impliquent généralement l'utilisation d'agents chlorants et de méthylant sous des températures et des pressions contrôlées .
Méthodes de Production Industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des processus de chloration et de méthylation similaires. La production est effectuée dans des installations spécialisées avec des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le méthylclostebol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones et des alcools correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de divers dérivés.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants comme le chlore et le brome sont utilisés.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .
4. Applications de la Recherche Scientifique
Le this compound a été utilisé dans la recherche scientifique principalement comme étalon de référence analytique pour l'étude des stéroïdes anabolisants-androgènes. Il est utilisé en chimie légale et en toxicologie pour détecter la présence de stéroïdes anabolisants dans les échantillons biologiques . De plus, il a été étudié pour son utilisation potentielle dans l'amélioration des performances physiques chez les athlètes .
5. Mécanisme d'Action
Le this compound exerce ses effets en se liant aux récepteurs des androgènes dans l'organisme. Cette liaison active le récepteur des androgènes, ce qui conduit à une augmentation de la synthèse des protéines et de la croissance musculaire. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des androgènes, qui joue un rôle crucial dans les effets anabolisants du composé .
Composés Similaires :
- Clostebol (4-chlorotestostérone)
- Chlorodéhydrométhylandrostènediol
- Chlorodéhydrométhyltestostérone
- Chlorométhylandrostènediol
- Oxymesterone
Comparaison : Le this compound est unique en raison de son alkylation en 17α, qui améliore sa biodisponibilité orale par rapport au clostebol. Cette modification le rend également plus puissant en tant qu'agent anabolisant. comme les autres stéroïdes anabolisants-androgènes, il est associé à des effets indésirables potentiels et est classé comme substance interdite par l'Agence mondiale antidopage .
Mécanisme D'action
Methylclostebol exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the anabolic effects of the compound .
Comparaison Avec Des Composés Similaires
- Clostebol (4-chlorotestosterone)
- Chlorodehydromethylandrostenediol
- Chlorodehydromethyltestosterone
- Chloromethylandrostenediol
- Oxymesterone
Comparison: Methylclostebol is unique due to its 17α-alkylation, which enhances its oral bioavailability compared to clostebol. This modification also makes it more potent as an anabolic agent. like other anabolic-androgenic steroids, it is associated with potential adverse effects and is listed as a banned substance by the World Anti-Doping Agency .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMOGWLYTLQJGT-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017250 | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-58-0 | |
| Record name | Methylclostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylclostebol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-18307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylclostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)




![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
